molecular formula C17H14N4OS B590387 N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide CAS No. 77464-35-8

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B590387
CAS No.: 77464-35-8
M. Wt: 322.386
InChI Key: KXDWMFFLMUKYHS-UHFFFAOYSA-N
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Description

“N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide” is a biochemical used for proteomics research . It has a molecular weight of 322.38 and a molecular formula of C17H14N4OS .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a benzothiazolyl group via an acetamide linkage . The exact mass of the compound is 322.088837 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . The compound’s LogP value, which is a measure of its lipophilicity, is 2.54 . The index of refraction is 1.745 . Unfortunately, the boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have found that derivatives of this compound exhibit significant antimicrobial and antifungal properties. Specifically, compounds obtained from reactions involving benzothiazolyl acetamides have shown effectiveness against pathogenic bacteria and Candida species. The antimicrobial activity is notably higher against fungi, with compounds demonstrating considerable anticandidal activity. This suggests that specific substituents on the benzothiazole ring, such as the 2,6-dimethylpiperidine group, significantly influence their biological activity (Mokhtari & Pourabdollah, 2013).

Antitumor Activity

Another area of interest is the compound's antitumor properties. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity against a wide array of human tumor cell lines. Some derivatives have shown considerable anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability and PI3K/mTOR Inhibition

Research into improving the metabolic stability of these compounds has led to the exploration of various heterocyclic analogues as alternatives to the benzothiazole ring. This effort aims to reduce the metabolic deacetylation observed in some derivatives, thereby enhancing their stability and efficacy as inhibitors of PI3Kα and mTOR, which are critical targets in cancer and other diseases (Stec et al., 2011).

Antibacterial Activity

Further investigations have demonstrated the antibacterial potential of benzimidazole-based pyramiding derivatives synthesized from benzothiazole compounds. These compounds have been tested and shown antibacterial activity, contributing to the ongoing search for new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Future Directions

Benzothiazoles, which are part of the structure of “N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide”, have been the focus of extensive research due to their broad spectrum of pharmacological activities . Therefore, it’s likely that future research will continue to explore the potential applications of benzothiazole derivatives in various fields, including medicinal chemistry .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDWMFFLMUKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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